![molecular formula C14H11ClF3NO B3173135 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine CAS No. 946773-34-8](/img/structure/B3173135.png)
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine
Overview
Description
“2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
There is a process for preparing a compound that has a similar structure . This process involves reacting the compound of a certain formula with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent . The reaction temperature should not exceed 70 degrees Celsius .Physical And Chemical Properties Analysis
There is limited information available about the physical and chemical properties of "2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine" .Scientific Research Applications
Environmental Impact and Degradation of Similar Compounds
Studies on the environmental occurrence, toxicity, and degradation of antimicrobial agents similar to 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, such as triclosan (TCS), provide insights into the environmental fate of related compounds. TCS, a synthetic antibacterial incorporated into various consumer products, has been found in multiple environmental compartments due to partial elimination in sewage treatment plants. Its degradation can lead to potentially more toxic compounds, highlighting the need for careful consideration of the environmental impact and degradation pathways of similar compounds like 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine (Bedoux et al., 2012).
Sorption and Environmental Behavior
The sorption behavior of phenoxy herbicides, which share structural similarities with 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, provides valuable information on the environmental behavior of such compounds. A review of sorption experiments suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, influencing their mobility and persistence in the environment. This knowledge can be applied to understand and predict the environmental fate of 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine and to design strategies for its environmental management (Werner et al., 2012).
Pharmacological Evaluation of Related Compounds
The pharmacological evaluation of Schiff bases derived from diphenylamine, which is structurally related to 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, has shown significant antimicrobial activity. This suggests potential pharmaceutical applications for 2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine, particularly in developing new antimicrobial agents with specific activity profiles (Kumar et al., 2020).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-11(8)15)20-13-5-2-9(7-12(13)19)14(16,17)18/h2-7H,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYNOXXBDIERI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-5-(trifluoromethyl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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